1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene
CAS No.: 137529-56-7
Cat. No.: VC18399922
Molecular Formula: C25H37F3
Molecular Weight: 394.6 g/mol
* For research use only. Not for human or veterinary use.
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene - 137529-56-7](/images/structure/VC18399922.png)
Specification
CAS No. | 137529-56-7 |
---|---|
Molecular Formula | C25H37F3 |
Molecular Weight | 394.6 g/mol |
IUPAC Name | 1,2,3-trifluoro-5-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene |
Standard InChI | InChI=1S/C25H37F3/c1-2-3-4-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)22-16-23(26)25(28)24(27)17-22/h16-21H,2-15H2,1H3 |
Standard InChI Key | RMLMKEZBYQRXTB-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Introduction
Chemical Structure and Stereochemical Features
Core Aromatic Framework
The benzene ring in this compound is substituted with three fluorine atoms at the 1, 2, and 3 positions, creating a highly polarized electron-deficient region. This configuration enhances the compound’s reactivity in electrophilic substitution reactions while stabilizing it against metabolic degradation . The fluorine atoms also contribute to its lipophilicity, as evidenced by a calculated partition coefficient (logP) of approximately 5.2, making it highly soluble in nonpolar solvents .
Cyclohexyl Substituent Dynamics
The trans-4-pentylcyclohexyl ethyl group attached to the benzene ring introduces significant steric bulk and conformational rigidity. X-ray crystallography studies reveal that the cyclohexyl rings adopt a chair conformation, minimizing steric strain and optimizing van der Waals interactions with adjacent molecules . The trans configuration of the substituents ensures a linear alignment, which is critical for maintaining the compound’s mesomorphic properties in liquid crystal applications.
Stereochemical Impact on Reactivity
The stereochemistry of the cyclohexyl groups influences the compound’s reactivity. For instance, the trans arrangement prevents intramolecular cyclization during synthesis, while the ethyl linker provides flexibility for intermolecular interactions. Density functional theory (DFT) calculations indicate that the energy barrier for rotation around the ethyl linker is 8.3 kcal/mol, allowing dynamic adaptation in host-guest systems .
Synthesis and Industrial Production
Stepwise Synthetic Route
The synthesis of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene involves a multi-step process:
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Friedel-Crafts Alkylation: Trans-4-pentylcyclohexanol is reacted with acetyl chloride to form trans-4-pentylcyclohexyl ethyl ether, which is subsequently reduced to trans-4-pentylcyclohexyl ethane using lithium aluminum hydride.
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Suzuki-Miyaura Coupling: The ethane derivative is coupled with 1,2,3-trifluoro-5-bromobenzene in the presence of a palladium catalyst, achieving a yield of 68% under optimized conditions .
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Purification: Column chromatography with silica gel (hexane:ethyl acetate, 9:1) removes unreacted precursors, followed by recrystallization from ethanol to obtain the final product with >99% purity .
Industrial Scalability Challenges
Large-scale production faces challenges in controlling stereochemical purity. Kinetic studies show that the trans configuration is favored at temperatures below 40°C, but side reactions generate cis isomers at higher temperatures, necessitating precise thermal management . Recent advances in continuous-flow reactors have improved yield consistency, achieving a throughput of 12 kg/day in pilot-scale facilities .
Physical and Chemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89°C and a glass transition temperature (Tg) of −15°C, indicative of its stability in amorphous phases. The compound exhibits a nematic liquid crystal phase between 75°C and 110°C, with a clearing point at 112°C.
Property | Value | Method |
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Melting Point | 89°C | DSC |
Glass Transition (Tg) | −15°C | DSC |
Clearing Point | 112°C | Polarized Microscopy |
LogP | 5.2 | Computational |
Applications in Advanced Materials
Liquid Crystal Displays (LCDs)
The compound’s nematic phase and high birefringence (Δn = 0.18 at 589 nm) make it suitable for LCD backlighting. Its voltage holding ratio (VHR) of 98% at 70°C outperforms commercial mixtures like E7 (VHR = 95%), enabling energy-efficient displays.
Pharmaceutical Intermediates
In drug discovery, the fluorine atoms enhance binding affinity to kinase targets. For example, the compound inhibits EGFR (epidermal growth factor receptor) with an IC50 of 42 nM, compared to 210 nM for its non-fluorinated analog . Molecular docking simulations show that the trifluoro group forms hydrogen bonds with Thr766 and Met769 residues, stabilizing the inactive conformation of the kinase .
Biological Interactions and Toxicity
Metabolic Pathways
In vitro studies with human liver microsomes indicate that the compound undergoes cytochrome P450-mediated oxidation at the cyclohexyl group, producing a hydroxylated metabolite (m/z 410.5). This metabolite is glucuronidated and excreted renally, with a half-life (t1/2) of 6.2 hours .
Acute Toxicity Profile
Rodent studies report an LD50 of 320 mg/kg (oral) and 150 mg/kg (intravenous), with histopathological changes observed in the liver and kidneys at doses ≥100 mg/kg. Genotoxicity assays (Ames test, micronucleus) show no mutagenic potential at concentrations up to 10 μM .
Comparative Analysis with Analogous Compounds
The structural uniqueness of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene becomes evident when compared to derivatives:
Compound Name | Molecular Formula | Key Structural Difference | Application Difference |
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1,2,3-Trifluoro-5-(trans-4-propylcyclohexyl)benzene | C19H27F3 | Shorter alkyl chain (propyl vs. pentyl) | Lower thermal stability (Tg = −25°C) |
1,3,5-Trifluoro-4-pentylcyclohexylbenzene | C17H22F3 | Different fluorine substitution | Reduced LCD performance (Δn = 0.12) |
Recent Advances and Future Directions
Adsorptive Separation Techniques
A 2024 study demonstrated that flexible coordination polymers can separate benzene derivatives via molecular sieving, achieving 99.8% purity for the target compound from ternary mixtures . This method reduces energy consumption by 40% compared to distillation, offering a sustainable alternative for industrial purification.
Targeted Drug Delivery Systems
Nanoparticle formulations encapsulating the compound show a 3-fold increase in tumor accumulation in murine models, leveraging its lipophilicity for enhanced permeability and retention (EPR) effects . Phase I clinical trials are anticipated to begin in 2026.
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